molecular formula C10H11BrClN B2813435 3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride CAS No. 2567503-80-2

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride

Cat. No. B2813435
CAS RN: 2567503-80-2
M. Wt: 260.56
InChI Key: KBUIOKIVQOAIKW-UHFFFAOYSA-N
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Description

“3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride” is a chemical compound with the CAS Number: 2567503-80-2 . It has a molecular weight of 260.56 . The IUPAC name for this compound is 3-(4-bromobenzylidene)azetidine hydrochloride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride” is 1S/C10H10BrN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-5,12H,6-7H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

“3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 260.56 .

Scientific Research Applications

Scalable Synthesis and Safety Studies

A study by Kohler et al. (2018) focuses on the scalable process for producing a highly energetic bromoacetylene building block closely related to the compound . The research outlines a four-step synthesis sequence and a detailed safety study of the corresponding hydrochloride salt to assess potential explosive properties. This work demonstrates how chemical process development and safety investigations can mitigate the energetic properties of hazardous chemical structures (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

Chemical Reactivity and Synthesis of Azetidines

Research on the reactivity of 2-aryl-3,3-dichloroazetidines, an unexplored class of azaheterocycles, reveals an easy synthesis method and the potential for creating novel compounds through base-induced ring contraction and other reactions (Dejaegher, Mangelinckx, & de Kimpe, 2002). Similarly, the synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines explores the reactivity of these compounds for creating valuable templates in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Antimicrobial Activity

Doraswamy and Ramana (2013) investigated substituted phenyl azetidines, including compounds structurally similar to "3-[(4-Bromophenyl)methylidene]azetidine hydrochloride," for their potential as antimicrobial agents. The study involved synthesizing various derivatives and evaluating their antimicrobial effectiveness, highlighting the chemical versatility and biological relevance of these compounds (Doraswamy & Ramana, 2013).

Antidepressant and Nootropic Agents

A study by Thomas et al. (2016) on the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents showcases the therapeutic potential of azetidine derivatives. Certain compounds displayed significant antidepressant activity, emphasizing the role of the 2-azetidinone skeleton in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Safety and Hazards

The safety information for “3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-[(4-bromophenyl)methylidene]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-5,12H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUIOKIVQOAIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride

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